1,4-Diisocyanatobutane
Overview
Description
1,4-Diisocyanatobutane is a highly reactive compound characterized by the presence of two isocyanate groups (-NCO) separated by a butane chain. This compound is widely used as a building block in the synthesis of polyurethane-based materials due to its excellent flexibility, impact resistance, and mechanical properties .
Mechanism of Action
Target of Action
1,4-Diisocyanatobutane is a highly reactive compound with two isocyanate (-NCO) groups separated by a butane chain . It primarily targets hydroxyl (-OH) and amine (-NH2) groups in other molecules, which are abundant in many biological and synthetic polymers .
Mode of Action
The isocyanate groups in this compound can react with hydroxyl and amine groups to form urethane and urea linkages, respectively . This leads to crosslinking and chain extension reactions, transforming low molecular weight compounds into high molecular weight polymers .
Biochemical Pathways
The primary pathway affected by this compound is the formation of polyurethane polymers . These polymers can be further processed or modified to yield materials with a wide range of properties, making them useful in various applications .
Pharmacokinetics
Its reactivity suggests that it would be rapidly metabolized and excreted if ingested or inhaled .
Result of Action
The molecular effect of this compound’s action is the formation of urethane or urea linkages, leading to the creation of polyurethane materials . On a cellular level, exposure to isocyanates can cause irritation and sensitization, leading to allergic reactions .
Action Environment
Environmental factors such as temperature, humidity, and the presence of other reactive groups can influence the reactivity and stability of this compound . For example, it is typically stored at low temperatures (2-8°C) to prevent premature polymerization .
Biochemical Analysis
Biochemical Properties
1,4-Diisocyanatobutane can undergo reactions such as urethane formation, crosslinking, and chain extension
Cellular Effects
It is known that it can be used to synthesize polyurethane composites which can be used as 3D scaffolds for tissue engineering .
Molecular Mechanism
It is known that it can undergo reactions such as urethane formation, crosslinking, and chain extension .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diisocyanatobutane can be synthesized through the reaction of 1,4-diaminobutane with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The reaction proceeds as follows:
H2N−(CH2)4−NH2+2COCl2→OCN−(CH2)4−NCO+4HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors with stringent safety measures to handle phosgene. The process includes the purification of the final product to achieve the desired purity levels, typically above 95% .
Chemical Reactions Analysis
Types of Reactions
1,4-Diisocyanatobutane undergoes several types of chemical reactions, including:
Urethane Formation: Reaction with alcohols to form urethanes.
Crosslinking: Reaction with polyols to form crosslinked polymers.
Chain Extension: Reaction with diols to extend polymer chains.
Common Reagents and Conditions
Alcohols: React with this compound under mild conditions to form urethanes.
Polyols: Used in the presence of catalysts to form crosslinked polymers.
Diols: React under controlled temperatures to extend polymer chains.
Major Products
Urethanes: Formed from the reaction with alcohols.
Crosslinked Polymers: Result from reactions with polyols.
Extended Polymers: Produced through chain extension reactions with diols.
Scientific Research Applications
1,4-Diisocyanatobutane is utilized in various scientific research applications, including:
Tissue Engineering: As a precursor to synthesize polyurethane composites for 3D scaffolds.
Contact Lenses: As a cross-linking agent to prepare hydrogel contact lenses.
Controlled Drug Delivery: As a chain extender to synthesize polyurethanes for redox-sensitive drug release systems.
Comparison with Similar Compounds
Similar Compounds
- Hexamethylene diisocyanate
- 1,4-Phenylene diisocyanate
- 1,12-Diisocyanatododecane
Uniqueness
1,4-Diisocyanatobutane is unique due to its specific chain length and reactivity, which provide a balance between flexibility and mechanical strength in polyurethane materials. Compared to hexamethylene diisocyanate, which has a longer chain, this compound offers better control over the polymer properties. Similarly, it differs from 1,4-Phenylene diisocyanate, which has an aromatic ring, by providing aliphatic flexibility .
Properties
IUPAC Name |
1,4-diisocyanatobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-7-3-1-2-4-8-6-10/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBFMUAFNIIQAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C=O)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325552 | |
Record name | 1,4-Diisocyanatobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4538-37-8 | |
Record name | Tetramethylene diisocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4538-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 510650 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004538378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4538-37-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Diisocyanatobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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